N-allyl-9-methyl-9H-purin-6-amine
Overview
Description
N-allyl-9-methyl-9H-purin-6-amine is a synthetic organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-9-methyl-9H-purin-6-amine typically involves the alkylation of a purine derivative. A common synthetic route might include:
Starting Material: A purine derivative such as 6-chloropurine.
Alkylation: Reaction with 9-methyl and prop-2-en-1-yl groups under basic conditions.
Reaction Conditions: The reaction may require a solvent like dimethylformamide (DMF) and a base such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the prop-2-en-1-yl group.
Reduction: Reduction reactions might target the purine ring or the alkyl groups.
Substitution: Nucleophilic substitution reactions could occur at various positions on the purine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions might include the use of strong nucleophiles like sodium methoxide (NaOCH3).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield aldehydes or carboxylic acids, while substitution could introduce various functional groups.
Scientific Research Applications
N-allyl-9-methyl-9H-purin-6-amine could have applications in several fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying purine metabolism and enzyme interactions.
Medicine: Possible applications in drug development, particularly for targeting purine-related pathways.
Industry: Use in the synthesis of materials or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action for this compound would likely involve interactions with enzymes or receptors that recognize purine structures. It could act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
Adenine: A naturally occurring purine base found in DNA and RNA.
Caffeine: A methylated purine derivative with stimulant properties.
Theobromine: Another methylated purine found in cocoa and chocolate.
Uniqueness
N-allyl-9-methyl-9H-purin-6-amine is unique due to its specific alkylation pattern, which may confer distinct biochemical properties and reactivity compared to other purines.
Properties
IUPAC Name |
9-methyl-N-prop-2-enylpurin-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5/c1-3-4-10-8-7-9(12-5-11-8)14(2)6-13-7/h3,5-6H,1,4H2,2H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJMSXIGRPCNAOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(N=CN=C21)NCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90710787 | |
Record name | 9-Methyl-N-(prop-2-en-1-yl)-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90710787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90597-03-8 | |
Record name | 9-Methyl-N-(prop-2-en-1-yl)-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90710787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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